molecular formula C8H13N3OS B11069849 2-(piperidin-1-yl)-4H-1,3,4-thiadiazin-5(6H)-one

2-(piperidin-1-yl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B11069849
M. Wt: 199.28 g/mol
InChI Key: YJHDFZRMAIOKRS-UHFFFAOYSA-N
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Description

2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE is a heterocyclic compound containing a piperidine ring and a thiadiazine ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a piperidine derivative with a thiadiazine precursor in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-THIONE
  • 2-PIPERIDINO-4H-1,3,4-OXADIAZIN-5(6H)-ONE
  • 2-PIPERIDINO-4H-1,3,4-THIADIAZOLE

Uniqueness

2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE is unique due to its specific ring structure and the presence of both piperidine and thiadiazine rings, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-piperidin-1-yl-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C8H13N3OS/c12-7-6-13-8(10-9-7)11-4-2-1-3-5-11/h1-6H2,(H,9,12)

InChI Key

YJHDFZRMAIOKRS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NNC(=O)CS2

Origin of Product

United States

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